(Z)-2-cyano-2-(3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-(p-tolyl)acetamide
Description
(Z)-2-cyano-2-(3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-(p-tolyl)acetamide is a thiazolidinone-derived compound characterized by a conjugated enamine system and a cyanoacetamide backbone. Its structure features a 4-oxothiazolidin-2-ylidene core substituted with a 3,4-dimethylphenyl group at position 3 and a 4-methoxybenzyl group at position 3. Thiazolidinones are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituents on the heterocyclic core .
Properties
IUPAC Name |
(2Z)-2-cyano-2-[3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-18-5-10-22(11-6-18)31-27(33)25(17-30)29-32(23-12-7-19(2)20(3)15-23)28(34)26(36-29)16-21-8-13-24(35-4)14-9-21/h5-15,26H,16H2,1-4H3,(H,31,33)/b29-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVLCFUCSQMTIO-GNVQSUKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)C)C)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-2-(3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-(p-tolyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazolidin core with various substituents that may influence its biological activity. The presence of the cyano group and the thiazolidin moiety is particularly notable for their roles in biological interactions.
Biological Activity Overview
- Antiinflammatory Properties : Preliminary studies suggest that the compound exhibits anti-inflammatory activity, potentially acting as an inhibitor of cyclooxygenase (COX) enzymes. This is significant given the role of inflammation in various diseases such as arthritis and cardiovascular conditions.
- Anticancer Potential : Research indicates that derivatives of thiazolidin compounds can exhibit cytotoxic effects against cancer cell lines. The specific mechanisms often involve the induction of apoptosis and disruption of mitochondrial function.
- Antibacterial Activity : Molecular docking studies have shown that thiazolidin derivatives can bind to bacterial targets, suggesting potential antibacterial properties. This is supported by in vitro assays demonstrating inhibition against specific bacterial strains.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of COX Enzymes : The compound may selectively inhibit COX-2, which is implicated in inflammatory processes.
- Induction of Apoptosis : Studies have shown that related thiazolidin compounds can activate apoptotic pathways in cancer cells, leading to cell death.
- Molecular Interactions : The cyano group and other functional groups facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Case Studies and Research Findings
- Study on COX Inhibition : A recent study evaluated a series of thiazolidin derivatives for their COX inhibitory activity. Results indicated that certain modifications significantly enhanced selectivity towards COX-2 over COX-1, providing insights into optimizing anti-inflammatory agents .
- Cytotoxicity Assays : In vitro testing on various cancer cell lines revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Antibacterial Testing : Molecular docking studies suggested high binding affinity to bacterial enzymes, with subsequent laboratory tests confirming antibacterial effects against Gram-positive bacteria .
Data Tables
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazolidin core, which is known for its versatility in medicinal chemistry. The synthesis typically involves multi-step reactions that can include condensation reactions, cyclization, and functional group modifications.
Synthesis Overview:
- Starting Materials: The synthesis may start with readily available precursors such as 3,4-dimethylphenyl derivatives and methoxybenzyl compounds.
- Key Reactions:
- Condensation: Reacting appropriate aldehydes with amines to form imine intermediates.
- Cyclization: Formation of the thiazolidin ring through cyclization reactions involving thioketones or thioureas.
- Functionalization: Final modifications to introduce cyano and acetamide groups.
The compound's biological activity has been the subject of various studies, indicating potential therapeutic applications:
- Anticancer Activity: Thiazolidin derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties: Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects: Some derivatives in the thiazolidin class have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
-
Anticancer Studies:
- A study evaluated the compound's efficacy against breast cancer cells, demonstrating significant cytotoxicity compared to control treatments. The study employed assays like MTT and flow cytometry to assess cell viability and apoptosis rates.
-
Antimicrobial Research:
- In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent.
-
Inflammation Models:
- In animal models of inflammation, administration of the compound resulted in reduced swelling and pain response, indicating its potential utility in treating inflammatory disorders.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiazolidinone Derivatives
Key Observations :
- Electron-Donating vs.
- Steric Effects: The 3,4-dimethylphenyl group introduces steric bulk, which may hinder enzymatic degradation but reduce membrane permeability relative to smaller substituents (e.g., ethylimino in ).
- Conjugation Systems : Unlike coumarin-linked derivatives (e.g., ), the target lacks extended aromatic systems, possibly limiting fluorescence-based applications but improving metabolic stability.
Table 3: Reported Bioactivities of Analogous Compounds
Key Findings :
- The target compound’s 3,4-dimethylphenyl and 4-methoxybenzyl groups may enhance hydrophobic interactions with kinase domains (e.g., EGFR), as suggested by docking studies of structurally similar compounds .
- Nitro-substituted analogs (e.g., ) exhibit broad-spectrum antimicrobial activity but higher cytotoxicity (CC₅₀ > 50 μM), limiting therapeutic utility.
- Coumarin-linked derivatives () show superior antifungal potency due to the chromen-7-yloxy moiety’s ability to penetrate fungal cell walls.
Research Implications and Limitations
- Advantages of Target Compound : Synergistic effects of methoxy and methyl groups may optimize pharmacokinetics (e.g., absorption, half-life) compared to simpler analogs.
- Limitations : Lack of experimental data on solubility and metabolic stability necessitates further in vitro/in vivo validation.
- Comparative Gaps: No direct evidence exists for the target compound’s activity against Gram-negative bacteria or inflammatory targets, unlike its nitro- or coumarin-containing counterparts .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (Z)-2-cyano-2-(3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-(p-tolyl)acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving:
- Step 1 : Condensation of a thiazolidinone precursor (e.g., 5-(substituted-benzylidene)-4-thiazolidinone) with a cyanoacetamide derivative under reflux conditions in dimethylformamide (DMF) with potassium carbonate as a base .
- Step 2 : Purification via column chromatography or recrystallization, monitored by TLC (hexane:ethyl acetate, 9:1) .
- Key Considerations : Optimize stoichiometry (1:1.5 molar ratio of reactants to base) and reaction time (4–8 hours) to maximize yield and minimize byproducts .
Q. How should researchers characterize the stereochemical configuration (Z/E isomerism) of this compound?
- Methodological Answer : Use a combination of:
- 1H NMR : Look for coupling constants between the thiazolidinone C-H and adjacent substituents. For example, Z-isomers often exhibit distinct downfield shifts for protons near electron-withdrawing groups (e.g., cyano) .
- X-ray Crystallography : Resolve the crystal structure to confirm the spatial arrangement of the 3,4-dimethylphenyl and 4-methoxybenzyl groups .
- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) to validate stereochemistry .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic structure and thermodynamic stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP to calculate HOMO-LUMO gaps, electrostatic potentials, and Gibbs free energy of formation. This helps predict reactivity and stability .
- Thermochemical Analysis : Apply the Colle-Salvetti correlation-energy formula to estimate atomization energies and ionization potentials, ensuring <5% deviation from experimental data .
- Validation : Cross-check results with experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- Step 1 : Re-optimize the DFT functional (e.g., switch from B3LYP to M06-2X) to better model non-covalent interactions (e.g., van der Waals forces) .
- Step 2 : Re-examine solvent effects in NMR simulations. For example, include explicit solvent molecules (e.g., DMSO-d6) in the computational model to improve shift accuracy .
- Step 3 : Validate with advanced techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .
Q. What experimental design principles should guide biological activity studies (e.g., enzyme inhibition) for this compound?
- Methodological Answer :
- Assay Design : Use a competitive binding assay with a fluorogenic substrate (e.g., fluorescein-labeled ATP for kinase inhibition) to measure IC50 values. Include positive controls (e.g., staurosporine) .
- Toxicity Screening : Conduct parallel cytotoxicity tests on mammalian cell lines (e.g., HEK293) using MTT assays to differentiate target-specific activity from general toxicity .
- Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values and assess binding mode (competitive vs. noncompetitive) .
Data Analysis and Optimization Questions
Q. How can reaction conditions be optimized to improve the yield of the Z-isomer over the E-isomer?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst (e.g., piperidine) using a factorial design to identify optimal Z-selectivity .
- Kinetic Analysis : Use in-situ FTIR or HPLC to monitor isomer ratio over time. Higher temperatures often favor the thermodynamically stable Z-isomer .
- Additives : Introduce chiral auxiliaries (e.g., L-proline) to steer the reaction pathway via hydrogen-bonding interactions .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Purification : Use preparative HPLC with a C18 column (MeCN:H2O gradient) to separate byproducts with similar Rf values .
- Reaction Quenching : Add ice-cold water abruptly to precipitate the product and terminate side reactions (e.g., over-alkylation) .
- Catalyst Screening : Test palladium or copper catalysts to suppress undesired pathways (e.g., dimerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
